6-(Methoxymethyl)nicotinaldehyde
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Overview
Description
6-(Methoxymethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H9NO2. It is a derivative of nicotinaldehyde, where a methoxymethyl group is attached to the sixth position of the pyridine ring. This compound is known for its off-white to light yellow crystalline powder form and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-(Methoxymethyl)nicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methoxypyridine with formaldehyde under specific conditions to introduce the methoxymethyl group . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-(Methoxymethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(Methoxymethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors and enzymes.
Industry: It serves as a precursor in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-(Methoxymethyl)nicotinaldehyde involves its interaction with specific molecular targets. It is known to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, particularly through the Preiss–Handler pathway. This interaction helps replenish intracellular NAD levels, which is crucial for cellular metabolism and energy production .
Comparison with Similar Compounds
6-Methoxynicotinaldehyde: Similar in structure but lacks the methoxymethyl group.
3-Formyl-6-methoxypyridine: Another derivative with a different substitution pattern on the pyridine ring.
6-Methoxy-3-pyridinecarboxaldehyde: Shares the methoxy group but differs in the position of the aldehyde group
Uniqueness: 6-(Methoxymethyl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
6-(methoxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-3-2-7(5-10)4-9-8/h2-5H,6H2,1H3 |
InChI Key |
MJJOPNIKISKHET-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(C=C1)C=O |
Origin of Product |
United States |
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